molecular formula C21H23F3N2O2 B2422970 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide CAS No. 1795360-56-3

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide

Cat. No.: B2422970
CAS No.: 1795360-56-3
M. Wt: 392.422
InChI Key: OPTRVEYWFZLJMM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide is a synthetic organic compound featuring an azepane ring, a seven-membered nitrogen-containing heterocycle, which is substituted with a 4-methoxyphenyl group at the 3-position and a carboxamide linker at the 1-position. The carboxamide nitrogen is further functionalized with a 2-(trifluoromethyl)phenyl group. This molecular architecture, which incorporates both an azepane scaffold and a trifluoromethyl moiety, is of significant interest in medicinal chemistry and drug discovery research . Compounds containing the azepane ring are prevalent in pharmaceutical research due to their potential to interact with various biological targets . The inclusion of the trifluoromethyl group is a common strategy in lead optimization, as it can influence the molecule's metabolic stability, lipophilicity, and binding affinity . This specific compound is offered as a high-quality chemical tool to support investigative studies in hit-to-lead optimization and for probing structure-activity relationships (SAR). Researchers can utilize this compound to explore its potential biological activities, which may include investigations related to central nervous system (CNS) targets or metabolic disorders, given that structurally related analogues have been explored for such applications . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O2/c1-28-17-11-9-15(10-12-17)16-6-4-5-13-26(14-16)20(27)25-19-8-3-2-7-18(19)21(22,23)24/h2-3,7-12,16H,4-6,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTRVEYWFZLJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H23F3N2O2
  • CAS Number : 1795360-56-3

The structural characteristics of this compound enhance its interactions with biological targets, making it a candidate for various applications.

Chemistry

3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research has shown that this compound exhibits potential biological activity, including antimicrobial and anticancer properties. It interacts with specific molecular targets, enhancing its lipophilicity due to the trifluoromethyl group, which may facilitate cell membrane penetration and interaction with intracellular targets.

Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient. Its unique chemical properties may lead to the development of novel therapeutic agents targeting various diseases.

Industry

In materials science, this compound is utilized in developing advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting that structural modifications can enhance biological activity and selectivity towards cancer cells.

Case Study 2: Enzyme Interaction

Another investigation focused on the compound's interaction with carbonic anhydrase isoforms through kinetic assays. It was found to effectively bind to the active site of CA IX, demonstrating competitive inhibition. Molecular docking studies confirmed the importance of the azepane moiety in enhancing enzyme interaction.

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for complex organic synthesis
BiologyPotential antimicrobial and anticancer properties
MedicineInvestigated as a pharmaceutical intermediate
IndustryDevelopment of advanced materials

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group may contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-N-phenylazepane-1-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide: Contains a piperidine ring instead of an azepane ring, leading to variations in its reactivity and applications.

Uniqueness

The presence of both methoxy and trifluoromethyl groups in 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide makes it unique compared to similar compounds.

Biological Activity

3-(4-Methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H20F3N2O2C_{20}H_{20}F_3N_2O_2 and a molecular weight of 363.38 g/mol. It features a methoxyphenyl group and a trifluoromethylphenyl group, which are known to influence its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Serotonin Receptors : Compounds with azepane structures have been studied for their ability to modulate serotonin receptor activity, which is crucial in mood regulation and anxiety disorders .
  • Cytotoxicity in Cancer Cells : Preliminary studies suggest that related compounds exhibit selective cytotoxicity against tumor cells while sparing normal cells, indicating potential for targeted cancer therapies .

Antitumor Activity

Recent studies have highlighted the antitumor potential of azepane derivatives. For instance, compounds structurally related to this compound demonstrated significant growth inhibition in various cancer cell lines at concentrations as low as 10 µM .

Neuropharmacological Effects

There is growing evidence that similar compounds may possess neuroprotective properties. For example, the modulation of neurotransmitter systems could lead to therapeutic effects in neurodegenerative diseases .

Case Studies

  • Study on Antitumor Effects : A study investigated the effects of a closely related compound on murine liver cancer cells. The results indicated that the compound inhibited cell proliferation by inducing apoptosis while having no adverse effects on non-tumorigenic cells .
  • Neuroinflammation Research : Another study focused on the neuroinflammatory response in animal models where azepane derivatives were administered. The findings revealed a significant reduction in markers of inflammation, suggesting potential applications in treating neurodegenerative diseases .

Data Tables

Property Value
Molecular FormulaC20H20F3N2O2
Molecular Weight363.38 g/mol
Purity≥ 95%
Antitumor IC5010 µM (varies by cell line)
Neuroprotective ActivityPositive correlation with reduced inflammation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step processes, including:

Ring formation : Azepane rings are constructed via cyclization reactions, often using reductive amination or ring-closing metathesis (RCM) .

Carboxamide coupling : A carbodiimide-mediated coupling (e.g., EDC/HOBt) links the azepane core to the trifluoromethylphenyl substituent .

Functional group protection : Methoxyphenyl groups may require protection (e.g., with tert-butyldimethylsilyl ether) during synthesis to prevent undesired side reactions .

  • Characterization : Intermediates and final products are validated via 1H^1H/13C^{13}C NMR (for stereochemistry), high-resolution mass spectrometry (HRMS), and HPLC for purity (>95%) .

Q. How does the substitution pattern (e.g., methoxy vs. trifluoromethyl groups) influence the compound’s physicochemical properties?

  • Key Parameters :

  • LogP : The 4-methoxyphenyl group increases hydrophobicity (LogP ~3.2), while the trifluoromethyl group enhances metabolic stability .
  • Solubility : Aqueous solubility is typically <10 µM due to the aromatic substituents, necessitating DMSO or cyclodextrin-based formulations for in vitro assays .
    • Structural Analysis : X-ray crystallography (where feasible) or computational docking (e.g., AutoDock Vina) reveals steric effects of the 2-trifluoromethylphenyl group on binding pocket interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during the final carboxamide coupling step?

  • Challenges : The electron-withdrawing trifluoromethyl group reduces nucleophilicity of the aniline, leading to incomplete coupling .
  • Solutions :

  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)2_2/Xantphos) for Buchwald-Hartwig amidation, improving yields from 45% to >75% .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity, but prolonged heating (>12 hr at 80°C) risks decomposition .
    • Validation : Monitor reaction progress via TLC or in-situ IR spectroscopy to identify optimal stopping points .

Q. How should researchers address contradictory data in biological activity assays (e.g., IC50_{50} variability across kinase inhibition studies)?

  • Case Study : Inconsistent IC50_{50} values (e.g., 0.5 µM vs. 5 µM for EGFR inhibition) may arise from:

  • Assay conditions : ATP concentration differences (1 mM vs. 10 µM) alter competitive binding kinetics .
  • Protein purity : His-tagged vs. tag-free recombinant kinases exhibit varying ligand affinities .
    • Mitigation :
  • Standardize assays using validated protocols (e.g., Eurofins Panlabs kinase panel).
  • Employ orthogonal methods (SPR, ITC) to confirm binding constants .

Q. What computational strategies are effective for predicting off-target interactions of this compound?

  • Approaches :

Pharmacophore modeling : Match the azepane-carboxamide scaffold to known binding motifs in GPCRs or ion channels .

Machine learning : Use DeepChem or Schrödinger’s Phase to predict ADMET profiles, prioritizing CYP3A4 and hERG channel liabilities .

  • Validation : Cross-check predictions with experimental data from radioligand displacement assays .

Key Recommendations

  • Synthesis : Prioritize Pd-catalyzed coupling for scalability.
  • Assays : Standardize ATP concentrations and use tag-free proteins.
  • Safety : Screen for CYP3A4 interactions early in development.

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